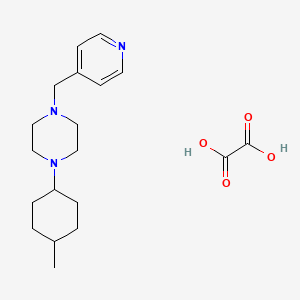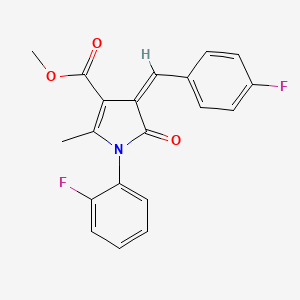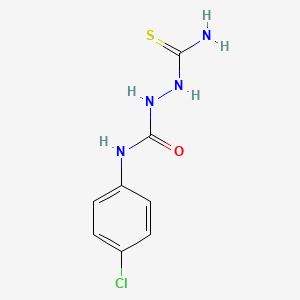
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the family of piperazine derivatives and is a selective antagonist of the sigma-1 receptor.
Mechanism of Action
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in a wide range of physiological processes, including cell survival, neurotransmission, and inflammation. By blocking the sigma-1 receptor, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its selectivity for the sigma-1 receptor, which allows for targeted modulation of physiological processes. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is also relatively stable and can be easily synthesized. However, one limitation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is its poor solubility, which can make it challenging to administer in lab experiments.
Future Directions
There are several future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another direction is the investigation of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate as a therapeutic agent for cancer and inflammation is an area that requires further investigation.
Conclusion
In conclusion, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the sigma-1 receptor and has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. While there are some limitations to its use in lab experiments, the future directions for research on 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate are promising and warrant further investigation.
Synthesis Methods
The synthesis of 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate involves a multi-step process that starts with the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexanone hydrazone. This intermediate product is then reacted with 4-pyridinecarboxaldehyde to form the desired product, 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. The final product is obtained as an oxalate salt.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antidepressant effects. 1-(4-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-15-2-4-17(5-3-15)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16;3-1(4)2(5)6/h6-9,15,17H,2-5,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYPBYLABEDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)
![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)
![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)